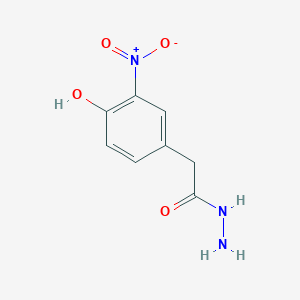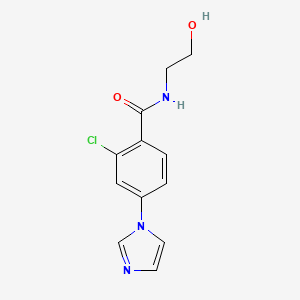
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a chemical compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isCOc1cc(NC(=O)C(C)(C)C)ccn1 . This indicates that the compound contains a pyridine ring with a methoxy group at the 2-position and a 2,2-dimethyl-propionamide group attached to the nitrogen atom of the pyridine ring . Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Leukotriene Synthesis Inhibition
One of the notable scientific applications of a derivative similar to N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide is in the development of leukotriene synthesis inhibitors. Hutchinson et al. (2009) developed a compound that demonstrated potent in vitro and in vivo inhibition of leukotriene synthesis, with applications in asthma treatment and other inflammatory conditions (Hutchinson et al., 2009).
Chemical Complexes and Structural Analysis
Gennari et al. (2008) described the synthesis and characterization of copper(I) complexes involving a ligand structurally similar to this compound. This research contributes to understanding the properties and applications of these complexes in various chemical processes (Gennari et al., 2008).
Catalysis in Ethylene Oligomerization
Nyamato et al. (2016) explored the role of (amino)pyridine ligands, related to this compound, in the catalysis of ethylene oligomerization. This research provides insights into the development of more efficient catalysts for industrial applications (Nyamato et al., 2016).
Crystal Structure Investigations
Dega-Szafran et al. (1995) conducted studies on the crystal structure of complexes formed with compounds structurally related to this compound. This research contributes to the broader understanding of molecular interactions and crystal engineering (Dega-Szafran et al., 1995).
Methoxycarbonylation of Olefins
Zulu et al. (2020) researched the use of pyridine-derived ligands in the methoxycarbonylation of olefins, highlighting the potential of these compounds in enhancing the efficiency of this important industrial chemical process (Zulu et al., 2020).
Palladium-Catalyzed Oxidative Cyclization
Bacchi et al. (2005) investigated the use of palladium-catalyzed oxidative cyclization in synthesizing heterocyclic derivatives, providing a foundation for developing new synthetic methods in organic chemistry (Bacchi et al., 2005).
Nonpeptide Receptor Antagonists
Moody et al. (2003) studied nonpeptide antagonists structurally related to this compound for their potential in inhibiting the proliferation of lung cancer cells (Moody et al., 2003).
Synthesis and Biological Activity
Jafar et al. (2017) explored the synthesis and antifungal effects of certain pyridine derivatives, showcasing their potential in developing new antifungal agents (Jafar et al., 2017).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements are H302 - H319, which mean harmful if swallowed and causes serious eye irritation, respectively . The precautionary statements are P305 + P351 + P338, which mean IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
N-(2-methoxypyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIARCTGVETIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640092 |
Source


|
| Record name | N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898561-71-2 |
Source


|
| Record name | N-(2-Methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)


![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)


![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
